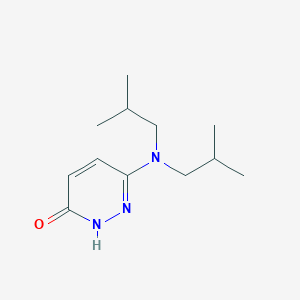

6-(Diisobutylamino)piridazin-3-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyridazine derivatives, such as 6-(Diisobutylamino)pyridazin-3-ol, often involves reactions of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . A variety of synthetic methods have been reported, including Lewis acid-mediated inverse electron demand Diels-Alder reactions, Cu (II)-catalyzed aerobic 6-endo-trig cyclizations, and TBAI/K2S2O8-promoted [4 + 2] annulations .Molecular Structure Analysis

The molecular formula of 6-(Diisobutylamino)pyridazin-3-ol is C12H21N3O, and its molecular weight is 223.31 g/mol.Chemical Reactions Analysis

Pyridazine derivatives, including 6-(Diisobutylamino)pyridazin-3-ol, can undergo a variety of chemical reactions. For instance, they can participate in Lewis acid-mediated inverse electron demand Diels-Alder reactions, Cu (II)-catalyzed aerobic 6-endo-trig cyclizations, and TBAI/K2S2O8-promoted [4 + 2] annulations .Aplicaciones Científicas De Investigación

Actividad antimicrobiana

Los derivados de piridazina, incluido el 6-(Diisobutylamino)piridazin-3-ol, han demostrado poseer propiedades antimicrobianas . Esto los hace potencialmente útiles en el desarrollo de nuevos fármacos antimicrobianos.

Efectos antidepresivos y ansiolíticos

La investigación ha indicado que los derivados de piridazinona pueden exhibir efectos antidepresivos y ansiolíticos . Esto sugiere posibles aplicaciones en el tratamiento de trastornos de salud mental.

Propiedades antihipertensivas

Se ha sintetizado y examinado una variedad de 6-fenil-4,5-dihidro-3(2H)-piridazinonas, que podrían incluir this compound, para la actividad hipotensora . Esto indica un posible uso en el manejo de la presión arterial alta.

Actividad anticancerígena

Los derivados de piridazinona también se han asociado con propiedades anticancerígenas . Esto sugiere posibles aplicaciones en la terapia contra el cáncer.

Actividad antiplaquetaria

Se ha encontrado que los derivados de 6-aril-3(2H)-piridazinona sustituidos en la posición 5 inhiben la entrada de iones calcio, que es necesaria para la activación de la agregación plaquetaria . Esto indica un posible uso en la prevención de coágulos sanguíneos.

Efectos antidiabéticos

Los derivados de piridazinona se han asociado con propiedades antidiabéticas . Esto sugiere posibles aplicaciones en el tratamiento de la diabetes.

Efectos antiinflamatorios y analgésicos

La investigación ha demostrado que los derivados de piridazinona pueden exhibir efectos antiinflamatorios y analgésicos . Esto indica un posible uso en el manejo del dolor y la inflamación.

Uso en agroquímicos

Diversos derivados de piridazinona son bien conocidos como agroquímicos . Esto sugiere posibles aplicaciones en la agricultura, como en el desarrollo de nuevos pesticidas o herbicidas.

Direcciones Futuras

Pyridazin-3 (2H)-one derivatives, including 6-(Diisobutylamino)pyridazin-3-ol, have attracted the attention of medicinal chemists due to their diverse pharmacological activities. These encouraging reports suggest that this privileged skeleton should be extensively studied for therapeutic benefits . The wide range of synthesized pyridazinone analogs along with their medicinal significance is also presented .

Mecanismo De Acción

Target of Action

Pyridazinone derivatives have been shown to interact with a range of biological targets, exhibiting diverse pharmacological activities . .

Mode of Action

The mode of action of pyridazinone derivatives can vary depending on the specific compound and its targets. Without specific information on “6-(Diisobutylamino)pyridazin-3-ol”, it’s difficult to provide an accurate description of its mode of action .

Análisis Bioquímico

Biochemical Properties

6-(Diisobutylamino)pyridazin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives, including 6-(Diisobutylamino)pyridazin-3-ol, have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . These interactions are often mediated through binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.

Cellular Effects

6-(Diisobutylamino)pyridazin-3-ol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Pyridazine derivatives, including 6-(Diisobutylamino)pyridazin-3-ol, have shown antitumor activity by inducing apoptosis in cancer cells . This compound can modulate the activity of kinases and other signaling molecules, thereby altering cellular responses and metabolic activities.

Molecular Mechanism

The molecular mechanism of 6-(Diisobutylamino)pyridazin-3-ol involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and receptors, leading to either inhibition or activation of their functions. For example, pyridazine derivatives have been reported to inhibit PIM kinases, which are potential tumor targets . This inhibition can result in the suppression of tumor growth and proliferation. Additionally, 6-(Diisobutylamino)pyridazin-3-ol may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Diisobutylamino)pyridazin-3-ol can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives can exhibit sustained biological activity over extended periods . The degradation products of 6-(Diisobutylamino)pyridazin-3-ol may also have distinct biological effects, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of 6-(Diisobutylamino)pyridazin-3-ol vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anticancer or antimicrobial activity. At higher doses, it may cause toxic or adverse effects. For instance, pyridazine derivatives have been reported to have a dose-dependent cytotoxic activity against tumor cells . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

6-(Diisobutylamino)pyridazin-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites. Pyridazine derivatives are known to undergo metabolic transformations that can influence their pharmacological properties . These metabolic pathways can affect the compound’s bioavailability, efficacy, and safety.

Transport and Distribution

The transport and distribution of 6-(Diisobutylamino)pyridazin-3-ol within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. The localization and accumulation of 6-(Diisobutylamino)pyridazin-3-ol in different cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of 6-(Diisobutylamino)pyridazin-3-ol plays a vital role in its activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 6-(Diisobutylamino)pyridazin-3-ol can affect its interactions with biomolecules and its overall biological effects .

Propiedades

IUPAC Name |

3-[bis(2-methylpropyl)amino]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O/c1-9(2)7-15(8-10(3)4)11-5-6-12(16)14-13-11/h5-6,9-10H,7-8H2,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZACPVPATRUZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C1=NNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

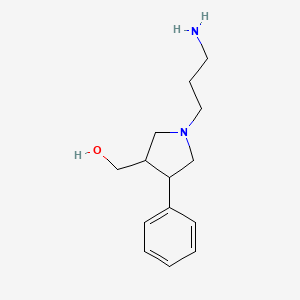

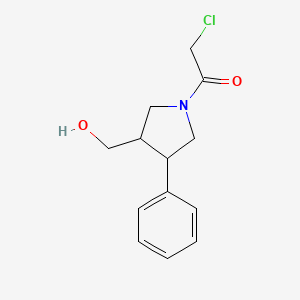

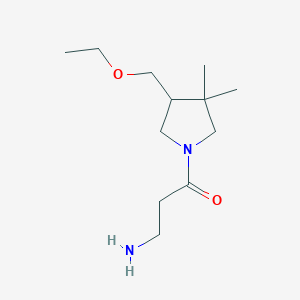

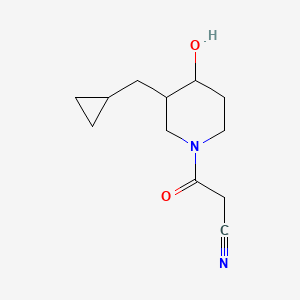

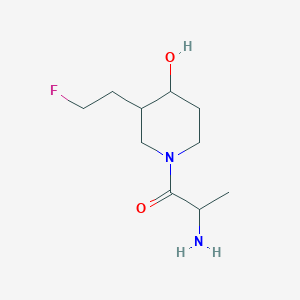

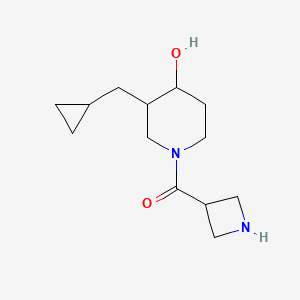

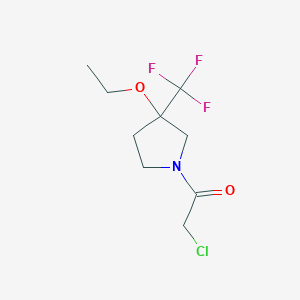

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Methoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1479156.png)

![2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1479157.png)

![1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479167.png)

![4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-amine](/img/structure/B1479176.png)

![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1479177.png)

![azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone](/img/structure/B1479178.png)